molecular formula C21H17NO4 B5697577 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid

3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid

Cat. No. B5697577
M. Wt: 347.4 g/mol
InChI Key: CKHCMZNOXCOJFO-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid, also known as MNAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNAA is a derivative of naphthalene and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is not fully understood. However, it has been suggested that 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also inhibit the production of inflammatory cytokines in cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and contribute to the development of various diseases, including cancer. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has also been found to reduce the production of inflammatory cytokines in cells. In animal models of inflammation, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to reduce swelling and inflammation.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. This will help to identify potential targets for the development of new drugs. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also have applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to explore these potential applications. Additionally, the development of new methods for the synthesis of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may help to improve its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid and explore its potential applications in the treatment of various diseases.

Synthesis Methods

3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can be synthesized through various methods, including the Knoevenagel condensation reaction. In this method, 4-methoxybenzaldehyde and 1-naphthoyl chloride are reacted with malonic acid in the presence of a base to produce 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 1-naphthylamine with ethyl cyanoacetate in the presence of a base.

Scientific Research Applications

3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-26-16-11-9-14(10-12-16)13-19(21(24)25)22-20(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHCMZNOXCOJFO-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-(1-naphthoylamino)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.